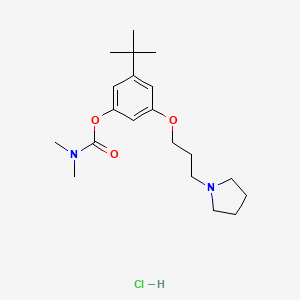
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pigment in inks and paints.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: The starting material, 2,5-dichloroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide under basic conditions to form the azo dye.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro and chloro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular components.
Medicine: Explored for its potential use in diagnostic assays and as a therapeutic agent in certain conditions.
Industry: Widely used as a dye in textiles, inks, and paints due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and cellular components. The azo group can undergo reduction in biological systems, leading to the formation of amines which can interact with various biomolecules. The compound’s effects are mediated through these interactions, which can influence cellular processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2,4-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide
Uniqueness
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide is unique due to the specific positioning of the nitro and chloro groups, which influence its chemical reactivity and color properties. The presence of both electron-withdrawing groups (nitro and chloro) on the aromatic rings enhances its stability and makes it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
84029-83-4 |
|---|---|
Molekularformel |
C23H14Cl2N4O4 |
Molekulargewicht |
481.3 g/mol |
IUPAC-Name |
4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H14Cl2N4O4/c24-14-8-9-19(25)20(11-14)27-28-21-17-7-2-1-4-13(17)10-18(22(21)30)23(31)26-15-5-3-6-16(12-15)29(32)33/h1-12,30H,(H,26,31) |
InChI-Schlüssel |
CICZEPSFMHEEHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



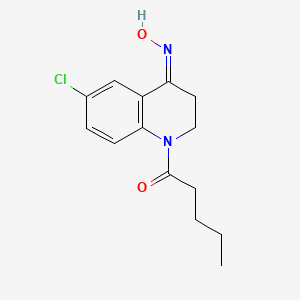
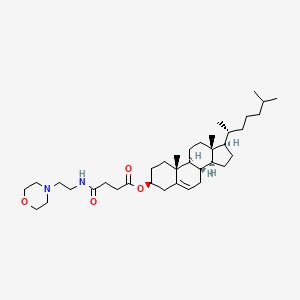


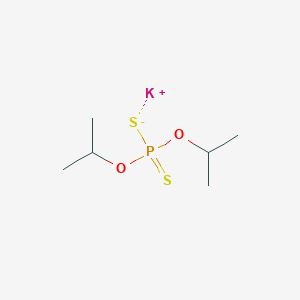
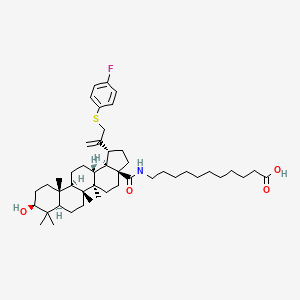

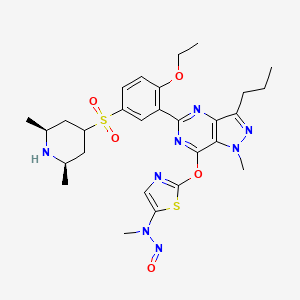


![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)
